Ethylene bisacrylamide
CAS No.: 2956-58-3
Cat. No.: VC3697241
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2956-58-3 |
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Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide |
Standard InChI | InChI=1S/C8H12N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) |
Standard InChI Key | AYGYHGXUJBFUJU-UHFFFAOYSA-N |
SMILES | C=CC(=O)NCCNC(=O)C=C |
Canonical SMILES | C=CC(=O)NCCNC(=O)C=C |
Introduction
Chemical Identity and Properties
Ethylene bisacrylamide, also scientifically known as N,N'-ethylenebisacrylamide, is a bifunctional compound with two acrylamide groups connected by an ethylene bridge. This structural arrangement enables its principal function as a cross-linking agent in polymer chemistry.
Basic Chemical Information
Property | Value |
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CAS Number | 2956-58-3 |
Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.196 g/mol |
IUPAC Name | N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide |
Melting Point | 141°C to 143°C |
Purity (Commercial) | ≥96% |
The compound features a symmetric structure with acrylamide groups on both ends of an ethylene spacer, giving it unique reactivity patterns that make it particularly valuable for cross-linking applications . This molecular architecture directly contributes to its effectiveness in forming gel networks with controlled porosity.
Nomenclature and Synonyms
Ethylene bisacrylamide is referenced in scientific literature under various names, which can create some confusion in research contexts. Common synonyms include:
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N,N'-ethylenebisacrylamide
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Ethylene bis acrylamide
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N,N'-ethane-1,2-diyl diacrylamide
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2-propenamide, N,N'-1,2-ethanediylbis
This diversity in nomenclature reflects both its chemical structure and its historical development as a laboratory reagent across different research traditions.
Physical Characteristics
Structural Features
The molecular architecture of ethylene bisacrylamide consists of two unsaturated acrylamide groups joined by an ethylene bridge. This structure is crucial for its function in polymer chemistry:
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The vinyl groups (C=C) serve as reactive sites for polymerization
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The amide linkages provide hydrogen bonding capabilities
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The ethylene bridge provides flexibility to the resulting polymer network
These structural features collectively enable the compound to form crosslinked networks with precise and adjustable properties.
Synthesis and Production
Laboratory Synthesis Methods
The synthesis of ethylene bisacrylamide typically involves reactions between acryloyl chloride and ethylenediamine under controlled conditions. While specific industrial methods may vary, the general synthetic approach follows established organic chemistry pathways for amide formation.
Polymerization Mechanism
The polymerization process involving ethylene bisacrylamide follows a free radical mechanism that can be summarized as follows:
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Initiation: Free radicals are generated by initiators such as ammonium persulfate and tetramethylethylenediamine (TEMED)
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Propagation: These free radicals convert acrylamide monomers to reactive species
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Chain growth: The reactive monomers combine with unactivated monomers, extending the polymer chain
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Cross-linking: Ethylene bisacrylamide creates bridges between the growing polymer chains, forming a three-dimensional network
The resulting gel structure depends critically on the ratio of acrylamide to ethylene bisacrylamide, with this ratio determining the porosity and mechanical properties of the final product.
Applications in Scientific Research
Gel Electrophoresis
The most prominent application of ethylene bisacrylamide is in polyacrylamide gel electrophoresis (PAGE), a fundamental technique in molecular biology and biochemistry. In this context:
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Ethylene bisacrylamide serves as the cross-linking agent that creates the gel matrix
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The cross-linking density (determined by ethylene bisacrylamide concentration) controls the pore size of the gel
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The resulting pore size determines the molecular sieving properties, enabling separation of proteins and nucleic acids by size
This application has made ethylene bisacrylamide an indispensable reagent in modern molecular biology laboratories worldwide, supporting critical research in genomics, proteomics, and related fields.
Pharmaceutical Applications
In pharmaceutical research and development, ethylene bisacrylamide serves multiple functions:
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As an intermediate in pharmaceutical synthesis
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In drug delivery systems utilizing crosslinked polymers
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As a component in the development of controlled-release formulations
The ability to form hydrogels with defined properties makes ethylene bisacrylamide-containing polymers valuable for pharmaceutical applications requiring precise control of drug release kinetics.
Biomedical Engineering
The unique properties of crosslinked polyacrylamide networks have led to various biomedical applications:
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Tissue engineering scaffolds that mimic extracellular matrix properties
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Biosensor development for diagnostic applications
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Immobilization matrices for enzymes and other biomolecules
These applications leverage the biocompatibility and adjustable mechanical properties of ethylene bisacrylamide-crosslinked polymers.
Research Findings and Developments
Polymer Particles with Antibody-like Binding
Research has demonstrated that ethylene bisacrylamide derivatives can be used to create specialized polymer particles with selective binding properties. In one study, N,N'-1,2 dihydroxy-ethylene-bis(acrylamide) was incorporated into a polymer formulation containing glucose oxidase. The resulting polymer particles exhibited specific binding capacity for glucose oxidase up to 0.557 microgram per 100 mg dry weight of polymer particles .
These findings suggest potential applications in:
Reducible Polymers for Gene Delivery
Advanced research has explored modified bisacrylamide compounds, such as cystamine bisacrylamide (CBA), for gene delivery applications. These polymers incorporate disulfide bonds that can be cleaved in the reducing environment of the cell cytoplasm, providing a mechanism for controlled release of genetic material.
Studies have shown that these reducible polymers offer advantages over non-degradable alternatives:
The principle of reduction-sensitive crosslinking represents an important advancement in the application of bisacrylamide chemistry to biomedical challenges.
Structural Insights into Polyacrylamide Gels
Fundamental research into the structure of crosslinked polyacrylamide gels has revealed that these materials consist primarily of:
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Segments of linear polyethylene backbone
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Alternate backbone carbon atoms bearing primary amide groups
This structural understanding helps explain key properties of these gels:
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Their hydrophilic character
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Low adsorption of macromolecules
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Mechanical stability suitable for electrophoretic applications
Future Perspectives and Emerging Applications
Advanced Biomaterials
Ongoing research suggests expanding applications for ethylene bisacrylamide in advanced biomaterials:
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Smart hydrogels responding to environmental stimuli
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Bioprinting applications requiring precisely controlled gel properties
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Targeted drug delivery systems with programmable release kinetics
These emerging applications build upon the fundamental crosslinking chemistry while introducing new functionalities through chemical modifications or processing innovations.
Analytical Chemistry Advances
In analytical chemistry, ethylene bisacrylamide continues to evolve beyond traditional electrophoresis applications:
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Microfluidic devices with integrated gel elements
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Advanced separation media for complex biological samples
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Molecularly imprinted polymers for specific molecular recognition
These developments represent the continuing relevance of this classic crosslinking agent in contemporary analytical science.
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